N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as BHDPH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHDPH belongs to the class of hydrazones and has been found to possess a wide range of pharmacological activities.
Mecanismo De Acción
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide also acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide also exhibits potent pharmacological activities at relatively low concentrations, making it an attractive candidate for drug development. However, there are also some limitations associated with N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in humans.
Direcciones Futuras
There are several future directions for research on N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to induce apoptosis in cancer cells, and further studies are needed to evaluate its potential as an anti-cancer drug. Additionally, the pharmacokinetics and pharmacodynamics of N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide need to be further investigated to optimize its therapeutic potential.
Métodos De Síntesis
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized by the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-tumor, and anti-microbial activities. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-18-13-15(11-12-19(18)25)14-23-24-20(26)21(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,25,27H,(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUQVBMJUGQUJA-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=C(C=C3)O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=C(C=C3)O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.